molecular formula C20H22N4O4 B2653179 (6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034500-81-5

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2653179
CAS RN: 2034500-81-5
M. Wt: 382.42
InChI Key: ZXOMTJJSPFRFKI-UHFFFAOYSA-N
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Description

(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone, also known as MP-10, is a synthetic compound that has been developed for research purposes. This compound has been of interest to scientists due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Structural Properties

  • Research has explored the synthesis of new derivatives involving pyridine and piperazine structures, aiming at antimicrobial activities. These compounds were characterized by various spectroscopic methods, highlighting the versatility of these scaffolds for generating bioactive molecules (Patel, Agravat, & Shaikh, 2011).
  • Studies on the crystal and molecular structure of related compounds, such as (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone, have provided insights into their geometric configurations, molecular interactions, and stability (Lakshminarayana et al., 2009).

Biological Activities and Applications

  • Certain derivatives have been evaluated for their potential as c-Met/ALK inhibitors, showing promise in pharmacological and antitumor assays. This suggests potential applications in cancer therapy, highlighting the significance of these chemical structures in medicinal chemistry (Li et al., 2013).
  • The biochemical assessment of compounds related to the specified chemical structure, like RU 24969 (a piperidinyl indole), has been conducted to understand their central 5-HT agonist activity. This research points to potential applications in neuroscience and pharmacology, especially in the context of serotonin system modulation (Euvrard & Boissier, 1980).

Chemical Analysis and Environmental Monitoring

  • Novel analytical methodologies have been developed for the determination of new psychoactive substances in wastewater, including those related to the chemical structure of interest. This work is crucial for environmental monitoring and assessing public health risks associated with the consumption of psychoactive substances (Borova et al., 2015).

properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-14-6-5-13-10-17(23-16(13)11-14)20(25)24-9-3-4-15(12-24)28-19-18(27-2)21-7-8-22-19/h5-8,10-11,15,23H,3-4,9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOMTJJSPFRFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCCC(C3)OC4=NC=CN=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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